molecular formula C20H12ClFN2O2 B11366428 3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11366428
M. Wt: 366.8 g/mol
InChI Key: ZEYYHCDRHRNZGO-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluorophenyl group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(4-fluorophenyl)-1,3-benzoxazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the benzoxazole moiety can lead to the formation of benzoxazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of N-substituted benzamides or thiobenzamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of benzoxazoline derivatives.

Scientific Research Applications

3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: The compound is studied for its properties as a building block in the synthesis of advanced materials, such as polymers and liquid crystals.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The benzoxazole moiety is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s stability and binding affinity to molecular targets, making it a valuable scaffold for drug development and material science applications.

Properties

Molecular Formula

C20H12ClFN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C20H12ClFN2O2/c21-14-3-1-2-13(10-14)19(25)23-16-8-9-18-17(11-16)24-20(26-18)12-4-6-15(22)7-5-12/h1-11H,(H,23,25)

InChI Key

ZEYYHCDRHRNZGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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